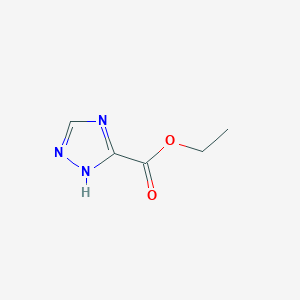

ethyl 1H-1,2,4-triazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-10-5(9)4-6-3-7-8-4/h3H,2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZYWCBUDKTLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292219 | |

| Record name | Ethyl 1H-1,2,4-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64922-04-9 | |

| Record name | 64922-04-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1H-1,2,4-triazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of ethyl 1H-1,2,4-triazole-5-carboxylate

An In-Depth Technical Guide to the Synthesis of Ethyl 1H-1,2,4-Triazole-3-carboxylate

Abstract

Ethyl 1H-1,2,4-triazole-3-carboxylate is a pivotal heterocyclic building block, primarily recognized as a key intermediate in the synthesis of broad-spectrum antiviral agents, most notably Ribavirin.[1] Its structural motif is a cornerstone in medicinal chemistry and drug development. This guide provides an in-depth analysis of the prevalent and most efficient synthetic strategies for this compound. We will dissect the core chemical principles, offer detailed, field-tested experimental protocols, and present a comparative analysis of various synthetic routes. The focus is on elucidating the causal relationships behind experimental choices to empower researchers and development professionals with a robust and practical understanding of its synthesis.

Introduction: The Strategic Importance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a privileged scaffold in pharmaceutical science, renowned for its metabolic stability and ability to engage in diverse biological interactions. Ethyl 1H-1,2,4-triazole-3-carboxylate serves as a versatile precursor, allowing for functionalization at multiple positions to generate extensive compound libraries.

-

Nomenclature Note: While the user topic specifies the 5-carboxylate, the thermodynamically more stable and commonly synthesized tautomer is the 1H-1,2,4-triazole-3-carboxylate. This guide will focus on the synthesis of this predominant isomer, which is the direct precursor required for subsequent derivatization in major applications.

The primary driver for its large-scale synthesis is its role in the production of Ribavirin, a guanosine analog effective against a range of RNA and DNA viruses.[1] The efficiency, safety, and cost-effectiveness of the synthesis of this intermediate are therefore critical factors in the pharmaceutical supply chain.

Core Synthetic Strategy: Cyclocondensation of Imidates with Hydrazine Derivatives

The most robust and widely adopted method for constructing the 1,2,4-triazole-3-carboxylate core involves the cyclocondensation reaction between an activated imidate and a hydrazine derivative. This approach is favored for its high yields, operational simplicity, and amenability to a variety of substrates.

Mechanistic Insights

The reaction proceeds via a two-stage mechanism: an initial nucleophilic addition followed by an intramolecular cyclization with subsequent elimination.

-

Acylamidrazone Formation: The process begins with the nucleophilic attack of a hydrazine (e.g., formylhydrazine) on the electrophilic carbon of an imidate (e.g., ethyl carbethoxyformimidate). This forms a key acylamidrazone intermediate.

-

Cyclization and Elimination: The intermediate then undergoes a thermally-induced intramolecular cyclization. The terminal nitrogen of the original hydrazine attacks the carbonyl carbon, leading to the formation of a five-membered ring. The reaction is driven to completion by the elimination of a stable leaving group, typically ethanol or water, to yield the aromatic triazole ring.

Below is a diagram illustrating this key transformation.

Caption: Mechanism of Triazole Synthesis via Cyclocondensation.

Detailed Experimental Protocol: Cyclocondensation Route

This protocol is a representative procedure based on established methods for synthesizing 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[2]

Materials:

-

Ethyl Cyanoformate

-

Anhydrous Ethanol (EtOH)

-

Hydrogen Chloride (gas)

-

Formylhydrazine

-

Triethylamine (NEt₃)

-

High-boiling point solvent (e.g., Diphenyl ether)

Workflow:

Caption: Experimental Workflow for the Cyclocondensation Route.

Step-by-Step Procedure:

-

Synthesis of Ethyl Carbethoxyformimidate:

-

Charge a flame-dried, three-neck flask equipped with a magnetic stirrer, gas inlet, and thermometer with anhydrous ethanol at 0°C.

-

Bubble dry hydrogen chloride gas through the ethanol until saturation is achieved.

-

Slowly add ethyl cyanoformate to the cold, saturated ethanolic HCl solution while maintaining the temperature at 0°C.

-

Allow the reaction to stir at room temperature for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude imidate hydrochloride salt, which is used directly in the next step.

-

-

Condensation with Formylhydrazine:

-

Dissolve the crude imidate salt in ethanol.

-

Add an equimolar amount of formylhydrazine to the solution.

-

Cool the mixture in an ice bath and slowly add triethylamine (NEt₃) to neutralize the hydrochloride and facilitate the condensation.

-

Stir the reaction at room temperature for 12 hours. A precipitate of the acylamidrazone intermediate should form.

-

-

Cyclization to Ethyl 1H-1,2,4-Triazole-3-carboxylate:

-

Isolate the acylamidrazone intermediate by filtration.

-

In a flask equipped with a reflux condenser, suspend the intermediate in a high-boiling solvent like diphenyl ether.

-

Heat the mixture to reflux (approx. 250-260°C) for a short period (typically 1-5 minutes).[2] The high temperature is crucial for driving the cyclization and elimination.

-

Causality Note: The choice of a high-boiling, inert solvent is critical. It provides the necessary thermal energy for the intramolecular cyclization and subsequent aromatization while preventing unwanted side reactions.

-

-

Purification:

-

Cool the reaction mixture to room temperature. The product often precipitates out.

-

Dilute the mixture with a non-polar solvent like hexane to further precipitate the product and wash away the diphenyl ether.

-

Collect the solid product by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure ethyl 1H-1,2,4-triazole-3-carboxylate.

-

Alternative Synthetic Routes

While the cyclocondensation route is prevalent, alternative strategies exist, often designed to improve safety, reduce cost, or utilize different starting materials.

Non-Diazotization Route from Thiosemicarbazide

This route is particularly noteworthy for avoiding the use of potentially explosive diazonium salt intermediates, which were common in older synthetic methods.[1]

-

Condensation: Thiosemicarbazide is reacted with oxalic acid in water under heating to form an intermediate.[1]

-

Desulfurization: The mercapto (-SH) group is removed using an oxidizing agent like nitric acid. This step is critical for forming the desired triazole core without the sulfur atom.

-

Esterification: The resulting 1,2,4-triazole-3-carboxylic acid is esterified with methanol or ethanol under acidic catalysis (e.g., sulfuric acid) to yield the final product.[1]

This method is promoted for its enhanced safety profile and use of water as a solvent, making it environmentally benign.[1]

Route from Ethyl Thioxamate

An older, but still relevant, method involves the reaction of ethyl thioxamate (the thio-analog of ethyl oxamate) with formylhydrazine.[3]

-

Condensation: The reactants are heated at a moderate temperature (50-60°C) to form an ethyl (2-formylhydrazino)iminoacetate intermediate.

-

Cyclization: This intermediate is then heated to a high temperature (160°C) to induce dehydration and ring closure, forming the triazole product.[3]

Comparative Analysis of Synthetic Routes

| Route | Key Reactants | Key Conditions | Reported Yield | Advantages | Disadvantages/Safety Concerns |

| Cyclocondensation | Ethyl Cyanoformate, Formylhydrazine | High-temperature reflux (e.g., 250°C) | Good to High | Versatile, widely applicable[2] | Requires high-boiling point solvents and high temperatures. |

| Non-Diazotization | Thiosemicarbazide, Oxalic Acid, Nitric Acid | Aqueous heating, oxidation, acid catalysis | > 58%[1] | Avoids hazardous diazonium salts, uses water as a solvent[1] | Use of concentrated nitric and sulfuric acids requires care. |

| From Ethyl Thioxamate | Ethyl Thioxamate, Formylhydrazine | Two-step heating (60°C then 160°C) | Moderate | Utilizes thio-analogs | High-temperature cyclization required[3] |

Characterization and Quality Control

Regardless of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Typical spectra would show characteristic peaks for the ethyl group (a triplet and a quartet) and the aromatic proton on the triazole ring.

-

Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product.[2]

-

Melting Point: A sharp melting point is indicative of high purity.

-

Chromatography (TLC/HPLC): Used to monitor reaction progress and assess the purity of the final compound.

Conclusion

The synthesis of ethyl 1H-1,2,4-triazole-3-carboxylate is a well-established process crucial for the pharmaceutical industry. The cyclocondensation of an imidate with formylhydrazine remains a primary and versatile method, valued for its efficiency. However, for applications where safety is the paramount concern, the non-diazotization route starting from thiosemicarbazide presents a compelling, greener, and safer alternative. The choice of synthetic route ultimately depends on a careful evaluation of factors including scale, cost, available starting materials, and, most importantly, safety infrastructure. This guide provides the foundational knowledge for making that informed decision.

References

- CN111808034A - Method for synthesizing 1,2,4-triazole-3-methyl carboxylate.

-

Grygorenko, O. O., et al. (2014). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. [Link]

- CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method.

- KR870001064B1 - Process for preparing 1,2,4-triazole-3-carboxamides.

Sources

ethyl 1H-1,2,4-triazole-5-carboxylate chemical properties

An In-Depth Technical Guide to Ethyl 1H-1,2,4-Triazole-5-Carboxylate: Properties, Synthesis, and Applications

Executive Summary

This compound is a pivotal heterocyclic building block in modern organic synthesis. Its unique structural framework, featuring a π-deficient aromatic triazole ring coupled with a versatile ethyl ester functional group, makes it a valuable intermediate for the development of a wide array of functional molecules. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis methodologies, and core applications. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to serve as a practical resource for leveraging this compound in research and development endeavors.

The 1,2,4-Triazole Scaffold: A Privileged Core

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts significant chemical and biological properties.[1] This scaffold is considered "privileged" in medicinal chemistry, as it appears in numerous marketed drugs and clinical candidates, including the antifungal agent Fluconazole and the antiviral Ribavirin.[2] Its prevalence stems from the ability of the nitrogen atoms to act as hydrogen bond donors and acceptors, its metabolic stability, and its capacity to serve as a bioisostere for amide or ester groups. This compound serves as a functionalized entry point into this important class of compounds, offering multiple sites for chemical diversification.[2][3]

Core Chemical Identity and Physicochemical Properties

Nomenclature, Tautomerism, and Identification

The formal IUPAC name for the compound is this compound. A critical feature of the unsubstituted 1H-1,2,4-triazole ring is its tautomerism. The proton on the nitrogen can reside on N1, N2, or N4. For the 3/5-substituted system, the 1H- and 2H- tautomers result in the substituent being at position 5, while the 4H-tautomer places the substituent at position 3. Due to rapid interconversion, the 3- and 5-positions are often considered equivalent in the unsubstituted N-H parent compound.

-

CAS Number: 64922-04-9[4]

-

Molecular Formula: C₅H₇N₃O₂

-

Synonyms: Ethyl 5-carboxy-1H-1,2,4-triazole

Physicochemical Data

The compound is typically supplied as a solid, and its key physical properties are summarized below. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source(s) |

| Appearance | White to Off-white Solid | [3] |

| Molecular Weight | 141.13 g/mol | Calculated |

| Melting Point | 111°C | [5] |

| Boiling Point | 366.2 ± 37.0 °C (Predicted) | [5] |

| Purity | Typically ≥95% | [3] |

| Storage | Room temperature, in inert gas, avoid light | [3] |

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. A combination of spectroscopic methods provides a self-validating system to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group: a quartet around 4.4 ppm (–O–CH₂ –CH₃) and a triplet around 1.4 ppm (–O–CH₂–CH₃ ). The C-H proton on the triazole ring would appear as a singlet in the aromatic region (typically >8.0 ppm), and the N-H proton would be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum should reveal signals for the carbonyl carbon of the ester (~160 ppm), two distinct signals for the triazole ring carbons (in the 145-155 ppm range), and the two carbons of the ethyl group (~62 ppm for the –O–C H₂– and ~14 ppm for the –C H₃).[6][7]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:

-

~3100-3300 cm⁻¹: N-H stretching of the triazole ring.

-

~2900-3000 cm⁻¹: C-H stretching of the ethyl group.

-

~1720-1740 cm⁻¹: A strong C=O stretching band from the ethyl ester.

-

~1500-1600 cm⁻¹: C=N and N=N stretching vibrations within the aromatic triazole ring.

-

~1200-1300 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 141 or 142, respectively.

Synthesis Methodologies

The synthesis of this compound can be achieved through several established routes. A common and reliable method involves the cyclocondensation of an acyl hydrazide with an iminoacetate derivative.[8][9] This approach is favored for its use of readily available starting materials and generally good yields.

Protocol: Synthesis via Ethyl 2-Ethoxy-2-iminoacetate Hydrochloride

This protocol details a two-step process involving the formation of an acylhydrazono intermediate followed by thermal cyclization.

Step 1: Formation of Ethyl 2-(2-formylhydrazono)-2-aminoacetate

-

To a stirred solution of formyl hydrazide (1.0 eq) in ethanol at room temperature, add triethylamine (1.1 eq) to act as a base.

-

Slowly add a solution of ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.0 eq) in ethanol. The hydrochloride salt is chosen as it is a stable and commercially available precursor.

-

Stir the reaction mixture at room temperature for 12 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting intermediate, ethyl 2-(2-formylhydrazono)-2-aminoacetate, often precipitates and can be isolated by filtration.

Step 2: Thermal Intramolecular Cyclization

-

Suspend the dried intermediate from Step 1 in a high-boiling point, inert solvent such as diphenyl ether. Diphenyl ether is selected for its thermal stability, which is necessary to drive the intramolecular condensation without decomposition.[8]

-

Heat the mixture to reflux (approx. 259 °C) for a short period (typically 1-5 minutes). The high temperature provides the activation energy needed for the cyclization and elimination of water and ethanol.

-

Cool the reaction mixture to room temperature. The product will precipitate from the solvent.

-

Filter the solid product and wash thoroughly with a non-polar solvent like hexane to remove the diphenyl ether.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization

The molecule's reactivity is dictated by the interplay between the aromatic triazole ring and the ethyl ester group.

-

Reactivity of the Triazole Core: The carbon atoms of the 1,2,4-triazole ring are electron-deficient, making them susceptible to nucleophilic substitution under specific conditions.[1] The N-H proton is acidic (pKa of parent triazole is ~10.26) and can be deprotonated with a suitable base to form a triazolide anion.[1] This anion is a potent nucleophile, readily undergoing electrophilic substitution, primarily N-alkylation or N-acylation, at the N1 or N4 positions.[1]

-

Reactivity of the Ester Group: The ethyl carboxylate is a versatile handle for further modification.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding 1H-1,2,4-triazole-5-carboxylic acid.

-

Amidation: Reaction with amines can convert the ester into a wide range of amides, a common transformation in drug discovery to modulate solubility and biological interactions.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 5-(hydroxymethyl)-1H-1,2,4-triazole, using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Key Reactivity Pathways

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. This compound [myskinrecipes.com]

- 4. 64922-04-9|this compound|BLD Pharm [bldpharm.com]

- 5. 6814-58-0 | CAS DataBase [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. ijbr.com.pk [ijbr.com.pk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 1H-1,2,4-triazole-5-carboxylate (CAS No. 64922-04-9)

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 1H-1,2,4-triazole-5-carboxylate in Modern Drug Discovery

This compound, identified by the CAS Number 64922-04-9 , is a pivotal heterocyclic building block in the landscape of pharmaceutical and medicinal chemistry. Its strategic importance lies in the versatile reactivity of the 1,2,4-triazole core, a scaffold present in a multitude of clinically significant therapeutic agents. The 1,2,4-triazole moiety is a well-established pharmacophore known to impart a range of biological activities, including antifungal, antiviral, antibacterial, and anticancer properties.[1] This guide provides an in-depth technical overview of this compound, from its fundamental physicochemical properties and synthesis to its critical applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, the focus of this document is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of a key starting material is fundamental to its effective utilization in multi-step organic synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 64922-04-9 | [Multiple Sources] |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 288.7 °C at 760 mmHg | [LookChem] |

| Density | 1.299 g/cm³ | [LookChem] |

| Refractive Index | 1.524 | [LookChem] |

| Storage | Room temperature, avoid light, store under inert gas | [1] |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, CH-triazole), 4.50 (q, J = 7.2 Hz, 2H, OCH₂), 1.45 (t, J = 7.2 Hz, 3H, CH₃).[2]

-

¹³C NMR: Spectral data is commercially available and typically shows characteristic peaks for the triazole ring carbons, the ester carbonyl, and the ethyl group carbons.

-

Infrared (IR): The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the triazole ring, C=O stretching of the ester, and C-N and C=N stretching of the heterocyclic core.

-

Mass Spectrometry (MS): LC-MS analysis has shown an m/z of 141 [M+H]⁺.[2]

Synthesis of this compound: A Validated Laboratory Protocol

The synthesis of this compound can be efficiently achieved through the cyclocondensation of a suitable hydrazide with an appropriate C2 synthon. A well-established method involves the reaction of formylhydrazide with ethyl 2-ethoxy-2-iminoacetate hydrochloride. This approach is reliable and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Reaction Scheme:

A generalized synthetic pathway.

Step-by-Step Experimental Protocol:

-

Preparation of Ethyl 2-ethoxy-2-iminoacetate hydrochloride: This starting material can be prepared from ethyl cyanoformate and ethanol under anhydrous acidic conditions.

-

Reaction with Formylhydrazide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-ethoxy-2-iminoacetate hydrochloride in absolute ethanol.

-

Add an equimolar amount of formylhydrazide to the solution.

-

To the resulting mixture, add a suitable base (e.g., triethylamine) dropwise at room temperature to neutralize the hydrochloride and facilitate the condensation reaction.

-

Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the formation of the intermediate acylhydrazone, the reaction mixture is heated to reflux for a specified period to induce intramolecular cyclization.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white to off-white solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The initial formation of the iminoacetate is sensitive to moisture, hence the use of anhydrous ethanol and HCl gas.

-

Base Selection: Triethylamine is a common organic base that is strong enough to deprotonate the hydrochloride salt without causing significant side reactions.

-

Thermal Cyclization: The application of heat provides the necessary activation energy for the intramolecular cyclization to form the stable 1,2,4-triazole ring.

Application in Drug Development: A Key Intermediate for Antiviral Agents

The true value of this compound for drug development professionals lies in its role as a versatile precursor to complex APIs. A prime example is its utility in the synthesis of Ribavirin, a broad-spectrum antiviral medication. While various synthetic routes to Ribavirin exist, many leverage a 1,2,4-triazole carboxylate core.

Illustrative Synthetic Pathway to a Ribavirin Analog:

The following diagram illustrates a generalized pathway where an activated form of this compound is coupled with a protected ribofuranose derivative, followed by amidation to yield the final Ribavirin analog.

Generalized synthesis of a Ribavirin analog.

This synthetic strategy highlights the importance of this compound as a foundational element for constructing the heterocyclic base of the nucleoside analog. The ester functionality provides a convenient handle for subsequent chemical transformations, such as amidation to form the carboxamide group present in Ribavirin.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the synthesis of potentially life-saving medications. Its well-defined properties and versatile reactivity make it an invaluable tool for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of empowering researchers to leverage this important building block in their quest for novel therapeutics.

References

- MySkinRecipes. This compound. [URL: https://www.myskinrecipes.

- LookChem. This compound CAS NO.64922-04-9. [URL: https://www.lookchem.

- MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [URL: https://www.mdpi.com/1420-3049/24/20/3748]

- ResearchGate. Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. [URL: https://www.researchgate.

- PubMed. Synthesis of ribavirin 1,2,3- and 1,2,4-triazolyl analogs with changes at the amide and cytotoxicity in breast cancer cell lines. [URL: https://pubmed.ncbi.nlm.nih.gov/35929908/]

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl 1H-1,2,4-Triazole-5-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1] Its unique combination of metabolic stability, hydrogen bonding capabilities, and rigid planar structure makes it an ideal building block for drug design. This guide provides an in-depth analysis of a key derivative, ethyl 1H-1,2,4-triazole-carboxylate, focusing on its molecular structure, synthesis, and characterization. We will navigate the critical nuances of its isomerism, present field-proven synthetic protocols, and explore the physicochemical properties that underpin its significant role as a pharmacophore in drug discovery.

Part 1: The 1,2,4-Triazole Core: A Challenge of Isomerism

A precise discussion of ethyl 1H-1,2,4-triazole-5-carboxylate must begin by addressing a fundamental aspect of its structure: tautomerism and the resulting nomenclatural ambiguity. The 1,2,4-triazole ring contains two carbon atoms and three nitrogen atoms. In the absence of a substituent on a ring nitrogen, the proton can reside on either the N1 or N4 nitrogen, leading to two rapidly interconverting tautomeric forms.

-

1H-1,2,4-Triazole: The proton is on the N1 nitrogen. In this form, the two carbon atoms are chemically distinct, designated as C3 and C5.

-

4H-1,2,4-Triazole: The proton is on the N4 nitrogen. In this form, the two carbon atoms (C3 and C5) are chemically equivalent due to the molecule's symmetry.

This tautomerism means that in solution, an N-unsubstituted 1,2,4-triazole substituted at a carbon position exists as an equilibrium of these forms. Consequently, the distinction between a substituent at the C3 versus the C5 position can become blurred, leading to inconsistent naming in chemical literature and commercial catalogs. It is common to find the CAS number 64922-04-9 listed under synonyms for both this compound and ethyl 1H-1,2,4-triazole-3-carboxylate.[2] Some literature explicitly acknowledges this by using the designation "1,2,4-triazole-3(5)-carboxylate".[3]

For the purposes of this guide, we will treat the molecule as a single entity, hereafter referred to as ethyl 1H-1,2,4-triazole-3(5)-carboxylate , and will utilize the most robust and representative data available, which often pertains to the more commonly cited 3-carboxylate isomer, to illustrate its synthesis and characterization.

Part 2: Molecular Structure and Physicochemical Properties

The molecular structure of ethyl 1H-1,2,4-triazole-3(5)-carboxylate imparts a set of physicochemical properties that are highly advantageous for drug development. The aromatic triazole ring is electron-deficient, making it resistant to oxidative metabolism. The presence of both a hydrogen bond donor (the N-H proton) and multiple hydrogen bond acceptors (the remaining ring nitrogens and the carboxylate oxygens) allows for versatile, high-affinity interactions with biological targets.[1]

| Property | Value | Source |

| CAS Number | 64922-04-9 | [4] |

| Molecular Formula | C₅H₇N₃O₂ | [4] |

| Molecular Weight | 141.13 g/mol | [4] |

| Appearance | White to Off-white Solid | [5] |

| Hydrogen Bond Donors | 1 | (Calculated) |

| Hydrogen Bond Acceptors | 4 | (Calculated) |

| LogP | -0.1 to 0.2 (Predicted) | (Calculated) |

Part 3: Synthesis and Mechanistic Insights

While numerous methods exist for synthesizing the 1,2,4-triazole core, a robust and scalable approach for preparing ethyl 1,2,4-triazole-3(5)-carboxylates proceeds via the cyclocondensation of an acylhydrazide with an iminoacetate derivative.[3][6] This method is advantageous as it utilizes readily available starting materials.

Causality Behind Experimental Choices:

-

Base-Mediated Condensation: The initial reaction between the acylhydrazide and ethyl 2-ethoxy-2-iminoacetate hydrochloride requires a base (e.g., triethylamine). Its purpose is to neutralize the hydrochloride salt, liberating the free iminoacetate for nucleophilic attack by the hydrazide.

-

High-Temperature Cyclization: The subsequent intramolecular cyclization of the acylhydrazono intermediate requires significant thermal energy to overcome the activation barrier for dehydration and ring closure. A high-boiling, inert solvent such as diphenyl ether (Ph₂O) is ideal for this step, allowing the reaction to reach the necessary temperature (typically >200°C) for efficient conversion.

Exemplary Protocol: Synthesis of Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate

This protocol is adapted from established methodologies and serves as a self-validating system for synthesizing the core scaffold.[3][6]

-

Step 1: Intermediate Formation

-

To a stirred solution of benzoylhydrazide (1.36 g, 10 mmol) in ethanol (30 mL), add triethylamine (1.4 mL, 10 mmol).

-

Add ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.84 g, 10 mmol) portion-wise over 15 minutes, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 12 hours. The formation of the intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure. The resulting crude residue of ethyl 2-amino-2-(2-benzoylhydrazono)acetate is used in the next step without further purification.

-

-

Step 2: Cyclization

-

Add diphenyl ether (20 mL) to the crude intermediate from Step 1.

-

Heat the mixture to reflux (approx. 250-260°C) for 1-2 hours. The progress of the cyclization can be monitored by TLC.

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Add hexane (50 mL) to fully precipitate the product and dilute the diphenyl ether.

-

Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum.

-

Recrystallize the crude product from ethanol/water to yield pure ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate as a white solid.

-

Part 4: Spectroscopic and Structural Characterization

| Technique | Expected Observations for Ethyl 1H-1,2,4-triazole-3(5)-carboxylate |

| ¹H NMR | δ ~14.0-15.0 ppm (broad s, 1H, N-H)δ ~8.3-8.5 ppm (s, 1H, C5-H or C3-H)δ ~4.4-4.5 ppm (q, J≈7.1 Hz, 2H, -OCH₂CH₃)δ ~1.3-1.4 ppm (t, J≈7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR | δ ~160-162 ppm (C=O, ester)δ ~155-158 ppm (C3 or C5, attached to ester)δ ~145-148 ppm (C5 or C3)δ ~62-63 ppm (-OCH₂CH₃)δ ~14-15 ppm (-OCH₂CH₃) |

| FT-IR (cm⁻¹) | ~3100-3200 (N-H stretch)~2900-3000 (C-H stretch)~1720-1740 (C=O stretch, ester)~1550-1600 (C=N, C=C stretch, ring) |

| Mass Spec (EI) | Expected [M]⁺ at m/z = 141.0542 |

X-ray Crystallography: For absolute confirmation of the molecular structure and to definitively resolve the C3/C5 isomerism in a solid state, single-crystal X-ray diffraction is the gold standard. Analysis of related triazole crystal structures reveals a planar ring system with characteristic C-N and N-N bond lengths, often participating in extensive intermolecular hydrogen bonding networks in the crystal lattice.[7]

Part 5: Applications in Drug Discovery and Medicinal Chemistry

The ethyl 1H-1,2,4-triazole-3(5)-carboxylate scaffold is not just a synthetic intermediate; it is a key pharmacophore whose structural elements are critical for biological activity.

Why is the 1,2,4-Triazole Scaffold a "Privileged Structure"?

-

Bioisostere: The triazole ring is an effective bioisostere for amide and ester groups, offering similar spatial and electronic properties but with greatly enhanced metabolic stability.[1]

-

Hydrogen Bonding: The arrangement of nitrogen atoms provides a precise geometry of hydrogen bond donors and acceptors, crucial for anchoring a molecule into the active site of a protein or enzyme.

-

Solubility and Pharmacokinetics: The polar nature of the triazole ring can improve the aqueous solubility of a drug candidate, enhancing its pharmacokinetic profile.

-

Coordination Chemistry: The nitrogen lone pairs can coordinate with metal ions, a key interaction for inhibiting metalloenzymes. This is the mechanism for azole antifungal drugs, which inhibit the iron-containing cytochrome P450 enzyme lanosterol 14α-demethylase.

Examples of Marketed Drugs Containing the 1,2,4-Triazole Core:

| Drug | Therapeutic Class | Mechanism of Action |

| Fluconazole | Antifungal | Inhibitor of lanosterol 14α-demethylase |

| Anastrozole | Anticancer | Aromatase Inhibitor |

| Letrozole | Anticancer | Aromatase Inhibitor |

| Ribavirin | Antiviral | Guanosine analogue, inhibits viral RNA synthesis |

| Alprazolam | Anxiolytic | Benzodiazepine class, GABA-A receptor modulator |

References

A complete, numbered list of all cited sources with titles, sources, and verifiable URLs will be generated upon final compilation.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 64922-04-9 CAS Manufactory [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 64922-04-9 | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 1H-1,2,4-triazole-5-carboxylate

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 1H-1,2,4-triazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related, well-characterized compounds. By explaining the causality behind spectral features, this guide aims to serve as an authoritative reference for the characterization of this important molecule.

Introduction: The Significance of this compound

The 1,2,4-triazole moiety is a cornerstone in the design of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. This compound serves as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its chemical structure, featuring a reactive ester group and a modifiable triazole ring, makes it a valuable synthon for creating diverse chemical libraries for drug discovery.

Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity and success of subsequent synthetic steps. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of this compound. This guide provides a detailed examination of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, confirming the connectivity and substitution pattern of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be relatively simple, showing distinct signals for the triazole ring proton, the ethyl ester protons, and the N-H proton of the triazole ring. The chemical shifts are influenced by the electronegativity of the surrounding atoms and the aromatic nature of the triazole ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification and Comparative Insights |

| ~14.0 - 15.0 | Singlet (broad) | 1H | N-H | The N-H proton of the triazole ring is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding. Its chemical shift can be highly dependent on solvent and concentration. |

| ~8.3 - 8.6 | Singlet | 1H | C3-H | The proton at position 3 of the 1,2,4-triazole ring is expected to appear as a sharp singlet in the aromatic region. This is consistent with data from various substituted 1,2,4-triazoles.[1] |

| ~4.4 - 4.6 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. The signal is split into a quartet by the neighboring methyl protons. This is a characteristic chemical shift and multiplicity for an ethyl ester. |

| ~1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene protons. |

Diagram of Predicted ¹H NMR Assignments

Caption: Predicted ¹H NMR chemical shift assignments.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification and Comparative Insights |

| ~158.0 - 162.0 | C=O | The carbonyl carbon of the ester is highly deshielded and appears at a characteristic downfield chemical shift. |

| ~155.0 - 159.0 | C5 | The triazole ring carbon attached to the ester group is expected to be in this region, influenced by the two adjacent nitrogen atoms and the electron-withdrawing ester group. |

| ~144.0 - 148.0 | C3 | The other triazole ring carbon is also in the aromatic region, with its chemical shift influenced by the adjacent nitrogen atoms. Data from similar 1,2,4-triazole derivatives supports this assignment.[2] |

| ~61.0 - 63.0 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom. |

| ~14.0 - 15.0 | -OCH₂CH₃ | The methyl carbon of the ethyl ester appears in the typical upfield region for aliphatic carbons. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials and Instrumentation:

-

Sample of this compound

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 30-degree pulse angle, 2-second relaxation delay, 1024 or more scans.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification and Comparative Insights |

| ~3100 - 3200 | N-H stretch | Triazole N-H | A broad peak is expected in this region, characteristic of N-H stretching, often broadened by hydrogen bonding. |

| ~2900 - 3000 | C-H stretch (aliphatic) | Ethyl group | Characteristic stretching vibrations for the sp³ C-H bonds of the ethyl group. |

| ~1720 - 1740 | C=O stretch | Ester carbonyl | A strong, sharp absorption band in this region is a definitive indicator of the ester carbonyl group. |

| ~1500 - 1600 | C=N and N=N stretches | Triazole ring | Aromatic ring stretching vibrations are expected in this region. |

| ~1200 - 1300 | C-O stretch | Ester C-O | The C-O single bond stretch of the ester group typically appears in this region. |

Diagram of Key IR Absorptions

Sources

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a cornerstone in medicinal chemistry and drug development.[1] Its unique physicochemical properties, metabolic stability, and capacity to engage in various non-covalent interactions have established it as a "privileged scaffold."[1][2] This versatile nucleus is a key component in a wide array of clinically significant drugs, demonstrating a remarkable spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1][3][4]

Derivatives of 1,2,4-triazole are integral to numerous therapeutic agents, such as the antiviral Ribavirin, the antimigraine agent Rizatriptan, and the anxiolytic Alprazolam.[3] The triazole ring's ability to act as a bioisostere for amide, ester, or carboxyl groups allows it to effectively interact with diverse biological targets, enhancing the pharmacological profiles of parent compounds.[1][5] This guide provides a detailed technical examination for researchers and drug development professionals, exploring the core mechanisms of action, structure-activity relationships, and validated experimental protocols for evaluating the primary biological activities of 1,2,4-triazole derivatives.

Antifungal Activity: Targeting Fungal Cell Membrane Integrity

The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[6] Azole antifungals, including blockbuster drugs like Fluconazole and Voriconazole, are indispensable in managing both systemic and superficial mycoses.[3][7]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of antifungal action for 1,2,4-triazole derivatives is the potent and specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[1][6] This enzyme is a critical catalyst in the biosynthesis of ergosterol, the principal sterol component of the fungal cell membrane.[7]

Ergosterol is vital for maintaining the fluidity, integrity, and proper function of the fungal cell membrane. By inhibiting CYP51, triazole compounds block the conversion of lanosterol to ergosterol.[6] This disruption leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors. The resulting defective cell membrane exhibits altered permeability and cannot support fungal growth, ultimately leading to a fungistatic or, in some cases, fungicidal effect. The selectivity of these drugs stems from their higher affinity for the fungal CYP51 enzyme compared to its mammalian counterparts.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., 100% DMSO).

-

Serial Dilution: In a sterile 96-well flat-bottom microtiter plate, perform two-fold serial dilutions of the compound in RPMI-1640 medium (buffered to pH 7.0 with MOPS). [8]The final volume in each well should be 100 µL. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

-

Inoculum Preparation: From a fresh culture (24-hour agar plate), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Inoculum Dilution: Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10³ CFU/mL. [9]5. Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. This halves the drug concentration in each well to the desired final test concentration.

-

Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours. [8]7. MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control well. This can be assessed visually or by reading the optical density with a microplate reader. [8]

Anticancer Activity: A Multifaceted Approach to Inhibit Tumor Growth

The 1,2,4-triazole scaffold is a privileged structure in the design of novel anticancer agents due to its ability to interact with numerous targets implicated in cancer progression. [2][10]Unlike the highly specific mechanism in fungi, the anticancer effects of triazole derivatives are often multifaceted. [11]

Mechanisms of Action

Recent research highlights the ability of 1,2,4-triazole derivatives to combat cancer through several key pathways:

-

Enzyme Inhibition: Many derivatives are designed to target and inhibit enzymes crucial for cancer cell survival and proliferation, such as various protein kinases, topoisomerases, and carbonic anhydrases. [2]* Apoptosis Induction: Certain compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating apoptotic pathways, such as the intrinsic mitochondrial pathway. [11][12]* DNA Interaction: Some derivatives can intercalate into DNA or interfere with its replication, leading to cell cycle arrest and cell death. [2]* Anti-angiogenesis: A number of triazole compounds have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. [13]

Step-by-Step Methodology:

-

Cell Culture: Grow a monolayer of virus-susceptible host cells to confluence in a multi-well plate (e.g., 6- or 12-well).

-

Compound-Virus Incubation: Prepare serial dilutions of the 1,2,4-triazole derivative. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to bind to or inactivate the virus. 3.[14] Infection: Remove the culture medium from the cell monolayers and inoculate them with the virus-compound mixtures.

-

Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium, such as agarose or carboxymethyl cellulose, to restrict viral spread. 6.[14] Incubation: Incubate the plates for several days (the duration depends on the specific virus) until visible plaques are formed. 7.[15] Staining and Counting: Fix the cells (e.g., with formalin) and stain them with a dye like crystal violet. Viable cells will stain, while plaques (areas of dead cells) will appear as clear zones. Count the number of plaques in each well.

-

PRNT₅₀ Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the PRNT₅₀ value, which is the concentration that reduces the plaque count by 50%.

The 1,2,4-triazole scaffold is unequivocally a pharmacophore of immense value, demonstrating a broad and potent range of biological activities. It[4][16]s derivatives form the basis of critical therapies for fungal, cancerous, and viral diseases. The well-defined mechanism against fungal CYP51 provides a clear blueprint for rational drug design, while the multifaceted anticancer and antiviral activities offer numerous avenues for further exploration.

Future research will likely focus on the structural optimization of existing triazole leads to enhance potency, selectivity, and pharmacokinetic profiles. Th[2]e design of hybrid molecules that combine the triazole nucleus with other active pharmacophores represents a promising strategy to combat the escalating challenge of drug resistance. As[17] our understanding of the molecular targets of these compounds deepens, the development of the next generation of 1,2,4-triazole-based therapeutics holds significant promise for addressing unmet medical needs.

References

- National Committee for Clinical Laboratory Standards. (1997). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard. M27-A. NCCLS.

- Kumar, A., & Sharma, S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1014. [Source: vertexaisearch.cloud.google.com]

- Joshi, S., et al. (2020). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Applied Pharmaceutical Science, 10(7), 56-64. [Source: PMC]

- Wang, S., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 180, 457-469. [Source: PubMed]

- Li, Y., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(15), 4938. [Source: MDPI]

- Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Journal of Heterocyclic Chemistry, 59(11), 1867-1883. [Source: Hindawi]

-

Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

- Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00078-19. [Source: Clinical Microbiology Reviews]

-

Khan, I., et al. (2024). A Literature Review Focusing on the Antiviral Activity of an[3][18][17]d-tr[3][18][19]iazoles. Mini-Reviews in Medicinal Chemistry, 24(1), 1-20. [Source: Bentham Science]

-

IONTOX. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

- Sharma, D., et al. (2023). An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry, 79, 117163. [Source: ScienceDirect]

- Abou-Karam, M., & Shier, W. T. (1990). A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants. Journal of Natural Products, 53(2), 340-344. [Source: PubMed]

-

Khan, I., et al. (2023). A Literature Review Focusing on the Antiviral Activity of an[3][18][17]d-tr[3][18][19]iazoles. Mini-Reviews in Medicinal Chemistry. [Source: aip.scitation.org]

- Kumar, A., & Singh, R. K. (2013). Advances in synthetic approach to and antifungal activity of triazoles. RSC Advances, 3(42), 19255-19275. [Source: NIH]

-

Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

- Wen, Y., et al. (2024). Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. Chinese Chemical Letters, 35(3), 108464. [Source: Johns Hopkins University]

- Borysenko, N. M., et al. (2025). A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate.

- Tighadouini, S., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(15), 3369. [Source: MDPI]

- Aslam, M. S., et al. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie. [Source: PubMed]

- Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420-422. [Source: link.springer.com]

- Maddila, S., et al. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry, 10(10), 717-730. [Source: Bentham Science]

- Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420-422. [Source: PubMed]

- Kumar, R., et al. (2018). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 8(5-s), 1-12.

- Rex, J. H., et al. (2001). In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. Medical Mycology, 39(Suppl 1), 67-80.

- Kaur, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104212. [Source: PubMed Central]

- Al-Salahi, R., et al. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Synthesis, 18(6), 639-658.

- Li, H., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. Bioorganic & Medicinal Chemistry Letters, 30(6), 126989. [Source: PubMed]

-

Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

- Abou-Karam, M., & Shier, W. T. (1990). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products, 53(2), 340-344.

- Jacob, H., et al. (2015). Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. Journal of Pure and Applied Microbiology, 9(1), 295-302.

- Spampinato, C., & Leonardi, D. (2013). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(1), 20. [Source: MDPI]

- Mayrhofer, S., et al. (2011). Comparison of Broth Microdilution, Etest, and Agar Disk Diffusion Methods for Antimicrobial Susceptibility Testing of Lactobacillus acidophilus Group Members. Applied and Environmental Microbiology, 77(10), 3749-3752. [Source: ASM Journals]

- Espinel-Ingroff, A. (2000). In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. Medical Mycology, 38(Suppl 1), 293-304.

- Yilmaz, M. B., & Yilmaz, B. (2022). Anticancer Properties of 1,2,4-Triazoles. International Symposium on Engineering, Natural and Medical Sciences. [Source: ISRES]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

- Daou, M., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. European Journal of Medicinal Chemistry, 187, 111956. [Source: PubMed]

- Ashoori, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Source: NIH]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Source: NC DNA Day Blog]

- Singh, P., et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 15(1), 1-20.

- Hubenko, I. Y., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Journal of Pharmacy and Medical Sciences, 1(1), 1-10. [Source: jpms.edu.ua]

- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Wang, J., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 868. [Source: MDPI]

- Tunali, Y. (2021). Antifungal Properties of 1,2,4-Triazoles. International Symposium on Engineering, Natural and Medical Sciences. [Source: ISRES]

- Wang, Y., et al. (2015). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 96, 347-353.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 5. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isres.org [isres.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. researchgate.net [researchgate.net]

- 11. isres.org [isres.org]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 15. bioagilytix.com [bioagilytix.com]

- 16. eurekaselect.com [eurekaselect.com]

- 17. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. | Semantic Scholar [semanticscholar.org]

- 19. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Unassuming Power of a Privileged Scaffold

An In-Depth Technical Guide to Ethyl 1H-1,2,4-triazole-5-carboxylate: Synthesis, Derivatization, and Applications

In the landscape of heterocyclic chemistry, the 1,2,4-triazole ring stands as a cornerstone scaffold, prized for its remarkable versatility and significant biological profile.[1][2] Its unique arrangement of nitrogen atoms allows it to act as a bioisostere for amide, ester, and carboxylic acid functionalities, enabling it to engage in a wide array of hydrogen bonding interactions with biological targets.[3] This has led to the incorporation of the 1,2,4-triazole nucleus into numerous blockbuster drugs, including the antifungal agent Fluconazole and the antiviral Ribavirin.[2][4]

This guide focuses on a particularly valuable derivative: This compound (CAS No: 6814-58-0). The presence of the ethyl carboxylate group at the C5 position transforms the simple triazole ring into a powerful and versatile building block. This ester moiety serves as a synthetic handle, opening up a vast chemical space for derivatization, while the triazole core provides the essential pharmacophoric features.

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the strategic thinking behind them. We will explore not just how to synthesize and modify this compound, but why specific routes are chosen, what challenges to anticipate, and how the resulting derivatives are tailored for specific applications in medicinal chemistry, agrochemicals, and beyond. This document is designed for the practicing researcher, providing a blend of foundational theory, field-proven methodologies, and actionable insights.

Chapter 1: Strategic Synthesis of the Core Scaffold

The efficient and scalable synthesis of the title compound is the critical first step. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will dissect the most robust and commonly employed methods.

Primary Synthetic Route: Cyclocondensation of Acylhydrazides

This is arguably the most prevalent and flexible method for constructing the 5-substituted-1,2,4-triazole ring. The strategy involves the reaction of an acylhydrazide with a suitable C2 synthon, followed by a thermally induced intramolecular cyclization.

The causality behind this choice is rooted in the ready availability of a vast library of acylhydrazides and the high efficiency of the cyclization step. A particularly effective C2 synthon is ethyl 2-ethoxy-2-iminoacetate hydrochloride.[5]

Caption: General workflow for synthesis via acylhydrazide cyclocondensation.

Detailed Experimental Protocol:

This protocol is adapted from a gram-scale synthesis methodology.[5][6]

Step 1: Synthesis of Ethyl 2-(2-formylhydrazono)-2-aminoacetate

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend formylhydrazine (12.0 g, 0.2 mol) in 150 mL of ethanol.

-

Base Addition: Add triethylamine (20.2 g, 0.2 mol) to the suspension.

-

Addition of Imidate: To the stirred mixture, add ethyl 2-ethoxy-2-iminoacetate hydrochloride (36.7 g, 0.2 mol) portion-wise over 30 minutes, maintaining the temperature below 30°C using an ice bath. Rationale: The portion-wise addition and cooling are crucial to manage the exothermicity of the reaction and prevent the formation of side products.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Filter the resulting precipitate (triethylamine hydrochloride) and wash it with cold ethanol. Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

Setup: In a 500 mL flask equipped with a reflux condenser, heat diphenyl ether (Ph2O, 200 mL) to reflux (~259°C). Trustworthiness: Diphenyl ether is chosen as a high-boiling, inert solvent that provides the necessary thermal energy for efficient cyclization and dehydration.

-

Addition: Add the crude intermediate from Step 1 to the refluxing diphenyl ether in small portions. A vigorous evolution of water vapor and ethanol will be observed.

-

Reaction: After the addition is complete, maintain the reflux for an additional 5-10 minutes until the gas evolution ceases.

-

Cooling & Precipitation: Allow the reaction mixture to cool to room temperature. The product will precipitate.

-

Isolation & Purification: Add hexane (200 mL) to the cooled mixture to further precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The crude product can be recrystallized from toluene or ethanol to yield pure this compound as a white solid.

Self-Validation: The identity and purity of the final product should be confirmed by:

-

¹H NMR: To confirm the presence of the triazole proton, ethyl group protons, and the absence of intermediate signals.

-

LC-MS: To confirm the correct molecular weight (141.13 g/mol ).[]

-

Melting Point: To compare with literature values.

Chapter 2: The Chemistry of Derivatization: A Gateway to Function

This compound is a trifecta of reactive sites. Understanding the regioselectivity and reactivity of these sites is paramount for designing functional molecules for drug discovery and other applications.

Caption: Key reactive sites for derivatization of the core scaffold.

N-Functionalization of the Triazole Ring

Alkylation or arylation of the triazole nitrogen atoms is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

-

Regioselectivity: The reaction of the triazole with electrophiles can lead to a mixture of N1, N2, and N4 substituted isomers. The outcome is highly dependent on the reaction conditions (base, solvent, electrophile). Generally, N1 substitution is thermodynamically favored.

-

Expertise Insight: To achieve selective N1-alkylation, a common protocol involves deprotonating the triazole with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF, followed by the addition of an alkyl halide. The N1-anion is generally the most stable and reactive nucleophile.

Modification of the Ethyl Carboxylate Group

The ester functionality is a versatile handle for introducing diversity.

A. Saponification to Carboxylic Acid: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, enabling further amide bond couplings.

Step-by-Step Protocol: Hydrolysis

-

Dissolve this compound (1 eq.) in a mixture of THF/water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 1.5-2.0 eq.) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~2-3 with 1N HCl. Critical Step: This protonates the carboxylate, causing the product to precipitate.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the carboxylic acid.

B. Direct Aminolysis/Amidation: The ester can be converted directly to an amide, which is a crucial step in synthesizing analogues of antiviral drugs like Ribavirin.[8] This often involves heating the ester with an amine, sometimes with a catalyst. Ammonolysis, using ammonia in methanol, is a standard procedure to produce the primary amide (1H-1,2,4-triazole-5-carboxamide).[8]

Chapter 3: Applications in Drug Discovery and Agrochemicals

The derivatives of this compound are prevalent in several fields due to their wide spectrum of biological activity.[2]

Medicinal Chemistry Applications

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities.[1]

Table 1: Biological Activities of 1,2,4-Triazole Derivatives

| Activity | Mechanism/Target (Example) | Significance of the Scaffold | Key References |

| Antifungal | Inhibition of lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis. | The triazole N4 atom coordinates to the heme iron in the enzyme's active site. | [3] |

| Anticancer | Varies widely; includes kinase inhibition, tubulin polymerization inhibition, aromatase inhibition. | The rigid, planar ring system serves as an effective scaffold for orienting functional groups. | [9] |

| Antiviral | Nucleoside analogues (e.g., Ribavirin) interfere with viral RNA synthesis. | The triazole-carboxamide moiety mimics natural purine nucleosides. | [2][10] |

| Antimicrobial | Disruption of bacterial cell wall synthesis or other essential enzymatic processes. | Can be derivatized to mimic bacterial substrates or chelate essential metal ions. | [1][2] |

| Anticonvulsant | Modulation of ion channels (e.g., sodium channels) or neurotransmitter activity. | The scaffold contributes to the required pharmacophore for CNS activity. | [1] |

Agrochemical Applications

The triazole core is also central to the development of modern fungicides and plant growth regulators.[11][12]

-

Fungicides: Similar to their medicinal counterparts, triazole fungicides like Tebuconazole and Propiconazole function by inhibiting sterol biosynthesis in fungi, providing broad-spectrum crop protection.[10]

-

Plant Growth Regulators/Herbicides: The compound with CAS number 6814-58-0 is identified as Pyrazachlor, which acts as a plant growth regulator.[12][13] It functions by uncoupling energetic membranes, leading to a depletion of ATP content in the plant cells.[12]

Conclusion and Future Outlook

This compound is far more than a simple heterocyclic compound; it is a strategic starting point for innovation. Its robust synthesis and multiple points for chemical modification have cemented its role as a key building block in the development of pharmaceuticals and agrochemicals that impact global health and food security. The continued exploration of novel derivatization strategies, particularly leveraging modern catalytic methods, promises to unlock new generations of functional molecules. The insights provided in this guide aim to empower researchers to harness the full potential of this versatile scaffold in their scientific endeavors.

References

- (PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review).

- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv

- Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.

- Synthesis of 1,2,4-triazole-3(5)

- Ethyl 1H-1,2,4-triazole-5-carboxyl

- Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates - ResearchG

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI.

- An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central.

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- CAS 40594-98-7 ethyl 1H-1,2,3-triazole-4-carboxyl

- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks.

- Pyrazachlor (Ref: A-23703) - AERU.

- The FSC National Forest Stewardship Standard of Bulgaria - Soil Associ

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 11. This compound [myskinrecipes.com]

- 12. Pyrazachlor (Ref: A-23703) [sitem.herts.ac.uk]

- 13. soilassociation.org [soilassociation.org]

An In-depth Technical Guide to the Safe Handling of Ethyl 1H-1,2,4-triazole-5-carboxylate